

LysoTracker Yellow HCK-123: Application Notes for Confocal Microscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoTracker Yellow HCK-123 is a fluorescent probe that is permeable to cell membranes and specifically stains acidic organelles within live cells, most notably lysosomes.[1][2] This probe is a weakly basic amine linked to a fluorophore.[1][3] Its mechanism relies on the selective accumulation in cellular compartments with low internal pH.[1][3] In the neutral pH environment outside the lysosome, the probe is uncharged and can freely cross cellular membranes.[1] Upon entering an acidic organelle like a lysosome, the probe becomes protonated and thus charged. This charged state prevents it from passing back across the organelle's membrane, leading to its accumulation and a bright, localized fluorescent signal.[1] LysoTracker probes are effective at nanomolar concentrations and are highly selective for these acidic organelles, offering a straightforward, single-step staining method for live-cell imaging.[1][4]

Quantitative Data Summary

The following table summarizes the key spectral and experimental parameters for LysoTracker Yellow HCK-123.



Parameter	Value	Source(s)
Excitation Maximum	~465 nm	[1][2][4][5][6][7]
~488 nm	[8]	
Emission Maximum	~535 nm	[1][2][4][5][6][7]
~565 nm	[8]	
Recommended Laser Line	488 nm Argon ion laser	[8]
Recommended Filter Set	586/42 nm bandpass filter or similar	[8]
Stock Solution	1 mM in anhydrous DMSO	[5][9]
Working Concentration	50 - 100 nM (start with 75 nM and optimize)	[4][5][9]
Can range from 0.1 - 50 μM	[3]	
Incubation Time	30 minutes to 2 hours at 37°C	[3][5][9]
Fixability	Not fixable	[1][2]

Experimental Protocols

Reagent Preparation: 1 mM Stock Solution

Proper preparation and storage of the stock solution are critical for consistent results.

- Preparation: Before opening, allow the vial of LysoTracker Yellow HCK-123 to warm to room temperature. Briefly centrifuge the vial to ensure the DMSO solution is at the bottom.[9]
 Prepare a 1 mM stock solution by dissolving the contents in high-quality, anhydrous DMSO.
- Storage: Aliquot the 1 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.[3] When stored at -20°C, the solution should be used within a month; at -80°C, it is stable for up to six months.[3]

Live-Cell Staining Protocol



This protocol is a general guideline and may require optimization based on the specific cell type and experimental conditions.[3][9]

- Cell Culture: Grow cells on a suitable imaging vessel, such as glass-bottom dishes or chambered coverglass, to the desired confluency.
- Staining Solution Preparation: On the day of the experiment, prepare the staining solution by diluting the 1 mM stock solution into pre-warmed (37°C) growth medium. A recommended starting concentration is 50-75 nM.[9] To minimize potential artifacts from overloading the cells, the final concentration of the dye should be kept as low as possible while still providing a sufficient signal.[9]
- Cell Staining:
 - Remove the existing culture medium from the cells.
 - Add the pre-warmed staining solution to the cells.
 - Incubate the cells for 30 minutes to 2 hours at 37°C in a 5% CO₂ incubator.[3][5][9] The optimal incubation time can vary between cell types.
- Washing: After incubation, remove the staining solution and replace it with fresh, pre-warmed growth medium or a suitable buffer (e.g., PBS) to remove any excess probe.[5][9]
- Imaging: Proceed immediately to imaging the live cells using a confocal microscope. LysoTracker Yellow HCK-123 is not suitable for fixed-cell applications.[1][2]

Confocal Microscopy and Imaging

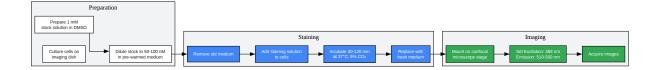
- Microscope Setup: Turn on the confocal microscope, laser lines, and environmental chamber (set to 37°C and 5% CO₂).
- Excitation and Emission: Use a 488 nm laser for excitation.[8] Set the emission detection window to capture the fluorescence between approximately 510 nm and 560 nm, centered around the 535 nm peak.
- Image Acquisition:



- Place the imaging dish on the microscope stage.
- Use a low laser power to locate the cells and focus.
- Adjust the detector gain and offset to obtain a good signal-to-noise ratio, ensuring the brightest pixels are not saturated and the background is minimal.
- Acquire images using appropriate settings for your experiment (e.g., time-lapse, Z-stack).

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for LysoTracker Yellow HCK-123 staining of live cells.

Troubleshooting



Problem	Possible Cause(s)	Suggested Solution(s)
No/Weak Signal	Inappropriate filter set.	Ensure excitation and emission filters are correctly matched to the dye's spectra (Ex: ~465 nm, Em: ~535 nm).
Dye concentration is too low.	Increase the working concentration of the LysoTracker probe incrementally (e.g., from 75 nM to 100 nM).	
Incubation time is too short.	Increase the incubation period (e.g., from 30 minutes to 1-2 hours).	
Lysosomes are not sufficiently acidic.	The cell line may have altered lysosomal pH. This itself can be an experimental finding. Use a positive control cell line if available.	
High Background	Dye concentration is too high.	Decrease the working concentration. High concentrations can lead to non-specific staining.
Incomplete washing.	Ensure the staining solution is thoroughly replaced with fresh medium before imaging.	
Cell autofluorescence.	Image an unstained control sample to determine the level of autofluorescence and adjust imaging settings accordingly.	_
Cell Death/Toxicity	Dye concentration is too high.	Reduce the probe concentration and incubation time to the minimum required for a good signal.



Phototoxicity from laser exposure.	Use the lowest possible laser power during image acquisition. Reduce the exposure time or use a more sensitive detector.	
Blurry/Out-of-Focus Image	Cells are not adhered properly.	Ensure cells are well-adhered to the imaging dish before starting the experiment.
Objective is not clean.	Clean the microscope objective with appropriate lens cleaning solution.	
Cells are moving during acquisition.	Ensure the environmental chamber is stable and minimize any vibrations. Use shorter exposure times.	_

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